

ATTO 488 NHS Ester: A Technical Guide to Spectroscopic Properties and Labeling Protocols

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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995

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ATTO 488 NHS ester is a high-performance fluorescent labeling dye characterized by its exceptional water solubility, high fluorescence quantum yield, and significant photostability. These properties make it an ideal candidate for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and single-molecule detection. This guide provides an in-depth overview of its spectral properties and detailed protocols for its use in labeling biomolecules.

Core Photophysical and Spectroscopic Data

The performance of a fluorophore is defined by its key photophysical parameters. ATTO 488 exhibits strong absorption and a high quantum yield, resulting in intense fluorescent signals. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for efficient and stable conjugation to primary amines on biomolecules.^{[1][2]}

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	500 nm	[3][4]
Emission Maximum (λ_{em})	520 nm	[3][4][5]
Molar Extinction Coefficient (ϵ)	$9.0 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield (η)	80%	[3]
Fluorescence Lifetime (τ)	4.1 ns	[3]
Molecular Weight (MW)	981 g/mol	[3]

Optical data is for the carboxy derivative in aqueous solution.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with **ATTO 488 NHS ester**. Optimization may be required for specific applications and target molecules.

Protein Labeling Protocol

This protocol is designed for labeling proteins, such as antibodies, with **ATTO 488 NHS ester**. The NHS ester reacts with primary amino groups, like the ϵ -amino group of lysine residues, to form a stable amide bond.[6][7]

1. Preparation of Reagents:

- Protein Solution:** Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.0-9.0.[3][7] A recommended protein concentration is 2 mg/mL or higher, as lower concentrations can decrease labeling efficiency.[3][8] If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS.[1][3]
- ATTO 488 NHS Ester Stock Solution:** Immediately before use, dissolve the **ATTO 488 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[3]

2. Labeling Reaction:

- While gently stirring, add a molar excess of the reactive dye solution to the protein solution. A starting point for the molar ratio of dye to protein is often 2:1, but the optimal ratio may vary and should be determined experimentally.^[3]
- Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.^[3]

3. Purification of the Conjugate:

- Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).^[7]
- Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2).^[3]
- Elute the conjugate with the same buffer. The first colored band to elute is typically the labeled protein.^[3]
- Alternatively, dialysis can be used for purification, although it may be less efficient.^[3]

4. Storage of the Conjugate:

- Store the labeled protein at 2-8°C, protected from light, for short-term storage.
- For long-term storage, it is recommended to add a cryoprotectant, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.^[6]

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

1. Preparation of Reagents:

- Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a concentration of 0.1 mM.^[3]

- **ATTO 488 NHS Ester** Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.[3]

2. Labeling Reaction:

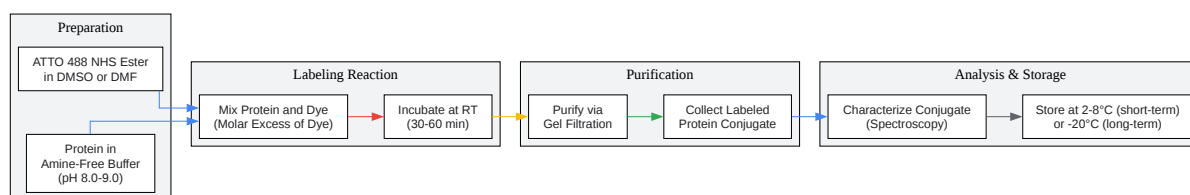
- Add approximately 30 μ L of the label solution to 50 μ L of the oligonucleotide solution.[3]
- Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH can be adjusted to 7-7.5.[3]

3. Purification:

- The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[3]

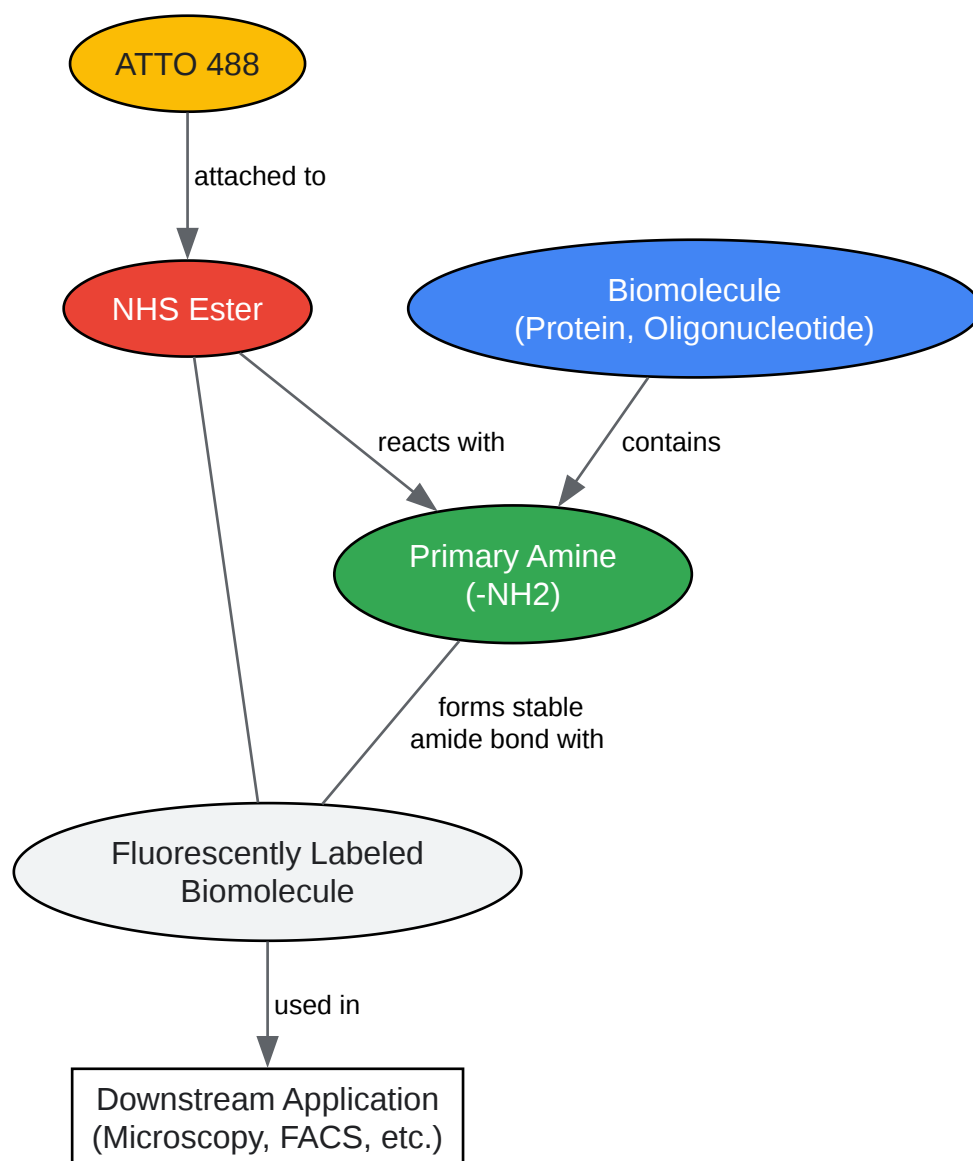
Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the use of **ATTO 488 NHS ester**.



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Caption: Protein Labeling Workflow with **ATTO 488 NHS Ester**.



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Caption: Logical Relationship of **ATTO 488 NHS Ester** Labeling.

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